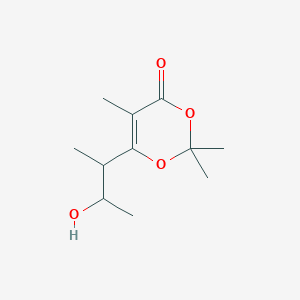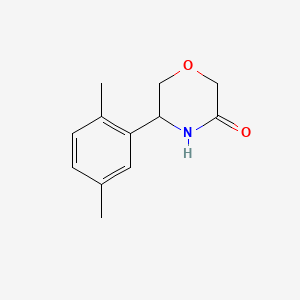
5-(2,5-Dimethylphenyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- is a chemical compound with the molecular formula C12H15NO2 It is a derivative of morpholine, featuring a morpholinone ring substituted with a 2,5-dimethylphenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized by the cyclization of appropriate precursors, such as diethanolamine, in the presence of dehydrating agents like concentrated sulfuric acid.
Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinone ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, potassium carbonate, and other bases for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the 2,5-dimethylphenyl group.
3-Morpholinone: The parent compound without the phenyl substitution.
5-Phenylmorpholin-3-one: A similar compound with a phenyl group instead of the 2,5-dimethylphenyl group.
Uniqueness
3-Morpholinone, 5-(2,5-dimethylphenyl)-, (5R)- is unique due to the presence of the 2,5-dimethylphenyl group, which can impart specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5-(2,5-dimethylphenyl)morpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-9(2)10(5-8)11-6-15-7-12(14)13-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
COAJIWAPTFQYNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2COCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
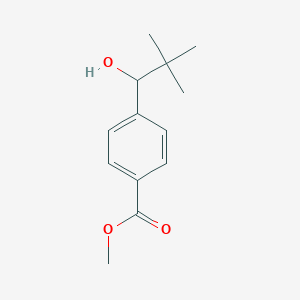
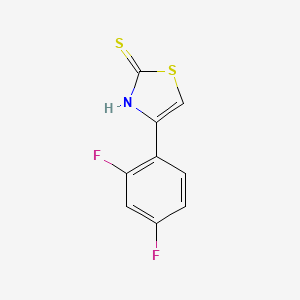

![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
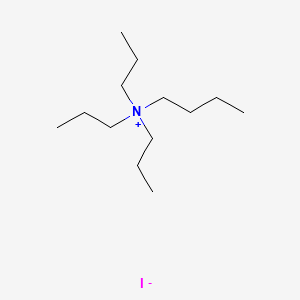
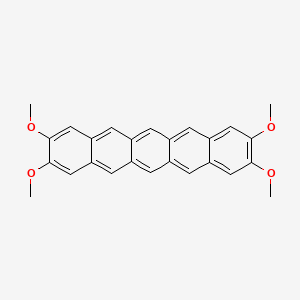
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
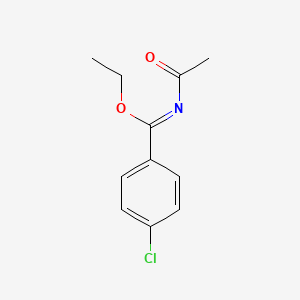
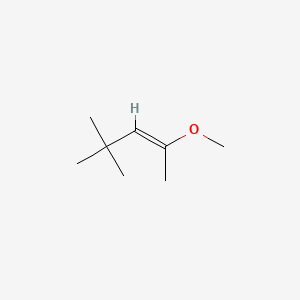
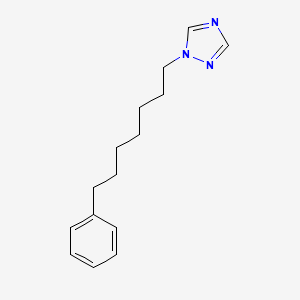
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
